2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid
Description
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via a carbonyl group to a piperazine ring. The piperazine moiety is further substituted with a 3-chlorobenzenesulfonyl group. The compound has been cataloged as a discontinued product by CymitQuimica, with applications likely explored in medicinal chemistry or as a biochemical tool .
Key structural attributes:
- Benzoic acid backbone: Provides carboxylic acid functionality for solubility and derivatization.
- Piperazine-carbonyl bridge: Enhances conformational flexibility and enables interaction with receptors.
- 3-Chlorobenzenesulfonyl substituent: Introduces steric bulk and electron-withdrawing effects, influencing binding specificity and metabolic stability.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazine-1-carbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-4-3-5-14(12-13)27(25,26)21-10-8-20(9-11-21)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWCVWQUKOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable dihaloalkane to form the piperazine ring.
Introduction of the chlorobenzenesulfonyl group: The piperazine ring is then reacted with chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the chlorobenzenesulfonyl group.
Coupling with benzoic acid: The final step involves the coupling of the chlorobenzenesulfonyl-piperazine intermediate with benzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid has several scientific research applications, including:
Pharmaceutical research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological studies: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical research: It serves as a model compound in studies of chemical reactivity and mechanism, particularly in the context of sulfonylation and piperazine chemistry.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound enhances water solubility compared to alkyl (e.g., methyl in ) or aryl (e.g., 4-fluorophenyl in ) substituents. However, bulky groups like tert-butoxycarbonyl (Boc) in analogs such as 3-[4-(tertbutoxycarbonyl)piperazin-1-yl]benzoic acid reduce solubility due to hydrophobicity .
- Polarity: Sulfonyl and carboxylic acid groups increase polarity, making the target compound more suitable for aqueous environments than analogs with non-polar substituents.
- Stability : Sulfonamides (e.g., target compound) exhibit higher hydrolytic stability compared to esters (e.g., 9-chloroacridine-4-carboxylic acid esters in ), which are prone to enzymatic degradation.
Pharmacological and Biochemical Activity
- Enzyme Inhibition: The sulfonyl group in the target compound may mimic endogenous sulfonamide-containing cofactors, enabling inhibition of enzymes like carbonic anhydrase or matrix metalloproteinases. In contrast, 2-chlorobenzoyl analogs () could target kinases due to their planar aromatic structure.
- Receptor Binding : Fluorine in 4-fluorophenyl analogs () enhances binding to receptors with hydrophobic pockets (e.g., GPCRs) via increased lipophilicity and electron-deficient aryl interactions.
- Anticancer Potential: Propargyl-substituted analogs () are valuable for click chemistry in drug conjugate development, while acridine-piperazine hybrids () show antineoplastic activity via DNA intercalation.
Biological Activity
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly in anti-inflammatory and analgesic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17ClN2O5S
- Molecular Weight : 408.85 g/mol
- CAS Number : 743445-14-9
The compound is believed to exert its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition plays a crucial role in reducing inflammation and pain by interfering with the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins.
Anti-inflammatory Effects
Recent studies have demonstrated the anti-inflammatory properties of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of this compound resulted in:
-
Significant Reduction in Inflammatory Markers :
- Tumor Necrosis Factor-alpha (TNF-α): Reduced to pg/mL (p < 0.001)
- Interleukin-1 beta (IL-1β): Reduced to pg/mL (p < 0.001)
- Improved Histopathological Outcomes : The severity of lung injury was significantly lower in treated groups compared to controls.
These findings suggest that the compound effectively mitigates inflammatory responses, potentially through COX-2 inhibition and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Case Studies
Several case studies have been documented regarding the use of related compounds in clinical settings:
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of derivatives similar to 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid.
- Methodology : LPS-induced inflammation model in rats.
- Results : The compound demonstrated significant anti-inflammatory effects, supporting its potential as a therapeutic agent for inflammatory diseases .
- Clinical Observations :
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
